Salicylic Acid-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

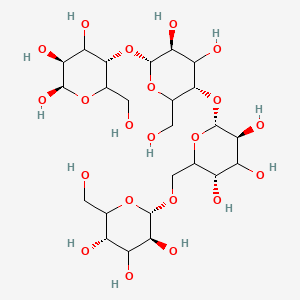

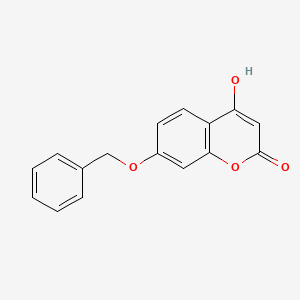

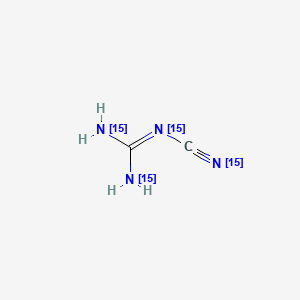

水杨酸-d4,也称为2-羟基苯甲酸-d4,是水杨酸的氘代形式。它是一种稳定的同位素标记化合物,其中四个氢原子被氘取代。 该化合物主要用作各种分析技术(如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS))中的内标,用于定量水杨酸 .

作用机制

水杨酸-d4 通过类似于水杨酸的机制发挥其作用。它作为环氧合酶 (COX) 酶的抑制剂,从而减少参与炎症和疼痛的前列腺素的产生。 此外,它作为植物激素发挥作用,在植物防御反应和生长调节中起作用 .

生化分析

Biochemical Properties

Salicylic Acid-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from chorismate, which is derived from the shikimate pathway . This compound plays a crucial role in biochemical reactions, particularly in the regulation of plant growth, environmental stress, and defense responses against pathogens .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound reduces IFN-γ- and TNF-α-induced increases in NOS2 expression in primary rat cardiac fibroblasts . It also decreases urine prostaglandin E2 levels in dogs when administered at a dose of 40 mg/kg .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is synthesized from chorismate, which is derived from the shikimate pathway . The conversion of chorismate to isochorismate, a common precursor for synthesizing this compound, involves the biosynthetic enzyme isochorismate synthase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Researchers employ this compound in studies of biotransformation processes to trace the metabolic pathways of salicylic acid in organisms and to examine its environmental degradation . This research is crucial for understanding the ecological impact of salicylic acid and related compounds, as well as their behavior in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it decreases urine prostaglandin E2 levels in dogs when administered at a dose of 40 mg/kg

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from chorismate, which is derived from the shikimate pathway . This compound can undergo several modifications to carry out its specific functions .

准备方法

合成路线和反应条件

水杨酸-d4 是通过同位素交换反应合成的。通常,水杨酸或其衍生物在特定条件下与氘代试剂反应,用氘取代氢原子。 一种常用的方法是使水杨酸与氘代硫酸 (D2SO4) 或氘代水 (D2O) 反应,以实现所需的氘代 .

工业生产方法

水杨酸-d4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和受控反应条件,以确保氘原子完全一致地掺入。 最终产品通过结晶或其他分离技术提纯,以达到高纯度水平 .

化学反应分析

反应类型

水杨酸-d4 与其非氘代对应物一样,会发生各种化学反应。这些反应包括:

酯化: 与醇反应生成酯。

中和: 与碱反应生成盐。

氧化: 与氧化剂反应生成相应的氧化产物

常见试剂和条件

酯化: 通常涉及使用醇和酸催化剂,如硫酸或磷酸。

中和: 涉及碱,如氢氧化钠或氢氧化钾。

形成的主要产品

酯化: 生成酯,如水杨酸甲酯。

中和: 生成盐,如水杨酸钠。

氧化: 生成氧化衍生物,如邻苯二酚

科学研究应用

水杨酸-d4 由于其稳定的同位素标记而被广泛用于科学研究。一些关键应用包括:

分析化学: 用作 GC-MS 和 LC-MS 中的内标,以准确量化各种样品中的水杨酸.

药物研究: 用于研究药物代谢和药代动力学,以追踪水杨酸的代谢途径.

植物生物学: 用于研究水杨酸在植物生长、发育和防御机制中的作用.

环境研究: 用于分析环境样品,监测水杨酸的存在和浓度.

相似化合物的比较

水杨酸-d4 由于其氘标记而具有独特性,这使其有别于其他类似化合物。一些相关的化合物包括:

水杨酸: 非氘代形式,广泛用于药品和护肤品中。

阿司匹林(乙酰水杨酸): 水杨酸的衍生物,用作镇痛药和消炎药。

水杨酸甲酯: 水杨酸的酯,用作调味剂和局部止痛产品.

属性

IUPAC Name |

2,3,4,5-tetradeuterio-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676139 |

Source

|

| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78646-17-0 |

Source

|

| Record name | 2-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)